3-(4-Chlorophenyl)-5-(4-methylpiperazino)[1,2,4]triazolo[4,3-c]quinazoline
Description
Properties
IUPAC Name |
3-(4-chlorophenyl)-5-(4-methylpiperazin-1-yl)-[1,2,4]triazolo[4,3-c]quinazoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN6/c1-25-10-12-26(13-11-25)20-22-17-5-3-2-4-16(17)19-24-23-18(27(19)20)14-6-8-15(21)9-7-14/h2-9H,10-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAOXTKRRUWLCQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC3=CC=CC=C3C4=NN=C(N42)C5=CC=C(C=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Related compounds have been found to exhibit anti-tumor activity against various cancer cell lines.
Mode of Action
It’s known that related compounds can inhibit c-met kinase, a protein that plays a crucial role in cell growth, survival, and migration.
Biochemical Pathways
The inhibition of c-met kinase can affect multiple signaling pathways involved in cell proliferation and survival.
Result of Action
The compound has been associated with anti-tumor activity against various cancer cell lines, including A549, MCF-7, and HeLa. This suggests that the compound may induce cell death or inhibit cell proliferation in these cancer cells.
Biological Activity
3-(4-Chlorophenyl)-5-(4-methylpiperazino)[1,2,4]triazolo[4,3-c]quinazoline is a synthetic compound that belongs to the class of triazoloquinazolines. This compound has garnered attention due to its potential biological activities, particularly in the field of cancer research. The unique structural features of this compound suggest that it may interact with various biological targets, leading to significant therapeutic effects.
Chemical Structure
The chemical structure of this compound can be represented as follows:
- Molecular Formula : CHClN
- Molecular Weight : 333.84 g/mol
Anticancer Activity
Recent studies have demonstrated the anticancer potential of triazoloquinazolines, including the compound . The following table summarizes the cytotoxic activity against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | HepG2 (liver cancer) | 29.47 | |
| This compound | MCF-7 (breast cancer) | Moderate | |
| This compound | HCT-116 (colorectal cancer) | 17.35 |
The compound exhibited moderate cytotoxicity against hepatocellular carcinoma (HePG-2), mammary gland breast cancer (MCF-7), and colorectal carcinoma (HCT-116) cell lines. Notably, it showed the highest anti-proliferative effect against HCT-116 with an IC50 value of 17.35 µM.
The mechanism by which triazoloquinazolines exert their anticancer effects involves several pathways:
- Topoisomerase II Inhibition : The compound has been identified as an intercalative inhibitor of topoisomerase II, which is crucial for DNA replication and transcription. This inhibition leads to DNA damage and ultimately triggers apoptosis in cancer cells .
- Cell Cycle Arrest : Studies indicate that treatment with this compound can induce cell cycle arrest at the G2/M phase in MCF-7 cells, suggesting its role in disrupting normal cell division processes .
- Apoptosis Induction : The compound has been shown to induce apoptotic cell death in various cancer cell lines through mechanisms involving DNA fragmentation and morphological changes indicative of apoptosis .
Case Studies
Several case studies have highlighted the efficacy of triazoloquinazolines in preclinical settings:
- Study on HepG2 Cells : A study evaluated the effects of the compound on HepG2 cells and found significant cytotoxicity at micromolar concentrations. The morphological changes observed were consistent with necrosis rather than apoptosis .
- Combination Therapy Potential : Research has suggested that combining triazoloquinazolines with existing chemotherapeutics could enhance their efficacy. For instance, synergistic effects were noted when combined with doxorubicin in colorectal cancer models .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of 3-(4-Chlorophenyl)-5-(4-methylpiperazino)[1,2,4]triazolo[4,3-c]quinazoline derivatives as promising anticancer agents. The compound has been evaluated for its cytotoxic effects against various cancer cell lines, including:
- Hepatocellular carcinoma (HePG-2)
- Mammary gland breast cancer (MCF-7)
- Human prostate cancer (PC3)
- Colorectal carcinoma (HCT-116)
In vitro studies demonstrated that certain derivatives exhibited significant anticancer activity with IC50 values ranging from 0.69 to 13.02 µM against these cell lines . The mechanism of action involves the inhibition of topoisomerase II and the induction of apoptosis in cancer cells.
Structure-Activity Relationship
The structure-activity relationship (SAR) studies indicate that modifications on the triazoloquinazoline scaffold can significantly influence its biological activity. For instance, the introduction of trifluoromethyl groups has been associated with improved cytotoxicity due to enhanced binding affinity and lipophilicity, facilitating cellular uptake and interaction with target biomolecules .
Comparative Data Table
The following table summarizes the anticancer activity and mechanisms associated with various derivatives of this compound:
| Compound Derivative | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound 16 | HePG-2 | 0.69 | Topoisomerase II inhibition |
| Compound 17 | MCF-7 | 2.44 | Induction of apoptosis |
| Compound 18 | HCT-116 | 9.43 | DNA intercalation and cell cycle arrest |
| Compound 19 | PC3 | 13.02 | Modulation of apoptotic pathways |
Case Studies
- El-Shershaby et al. (2020) : This study synthesized various derivatives of triazoloquinazolines and evaluated their anticancer activity against multiple cell lines. The findings indicated that specific substitutions enhanced cytotoxicity and apoptosis induction .
- Hannoun et al. (2020) : The research focused on the molecular hybridization between triazole and quinazoline moieties, revealing that these compounds could effectively inhibit EGFR-TK activity, a critical pathway in cancer proliferation .
Comparison with Similar Compounds
Table 1: Structural Comparison of Selected [1,2,4]Triazolo[4,3-c]quinazoline Derivatives
Key Observations :
- Substituent Position and Fluorescence: The exclusion of aryl groups at position 3 (e.g., in 5-aminobiphenyl derivatives) enhances fluorescence quantum yields (Φf) in solution by reducing non-radiative decay . For example, 5-(4′-diethylaminobiphenyl)-[1,2,4]triazolo[4,3-c]quinazoline exhibits Φf = 0.72 in toluene, outperforming 3-aryl analogues .
- Cytotoxicity: NTCHMTQ demonstrates potent cytotoxicity (IC₅₀ <4 µg/mL in HeLa cells) due to its nitro-thienyl and morpholine substituents, while the target compound’s 4-methylpiperazino group may modulate similar activity .
- Solvatochromism : Biphenyl-substituted derivatives exhibit red-shifted emission in polar solvents (e.g., Φf decreases from 0.82 in toluene to 0.35 in DMSO) .
Photophysical Properties
Table 2: Photophysical Data for Selected Derivatives
| Compound | Solvent | λabs (nm) | λem (nm) | Φf |
|---|---|---|---|---|
| 5-(4′-Diethylaminobiphenyl)-[1,2,4]triazolo[4,3-c]quinazoline | Toluene | 360 | 460 | 0.72 |
| DMSO | 370 | 520 | 0.35 | |
| 3-(4-Trifluoromethylphenyl)-[1,2,4]triazolo[4,3-c]quinazoline | Toluene | 355 | 450 | 0.68 |
| Target Compound (Predicted) | Toluene | ~350–365 | ~450–470 | Moderate Φf |
Notes:
- The target compound’s 4-chlorophenyl group may induce moderate fluorescence quenching compared to electron-donating substituents (e.g., diethylamino) .
- Solid-state emission varies widely: triazoloquinazolines emit in blue to yellow regions (λem = 450–570 nm) depending on substituents .
Q & A
Q. What are the optimized synthetic routes for 3-(4-Chlorophenyl)-5-(4-methylpiperazino)[1,2,4]triazolo[4,3-c]quinazoline?
The synthesis typically involves multi-step heterocyclic condensation. A validated route includes:
- Step 1 : Formation of the triazoloquinazoline core via cyclocondensation of substituted quinazoline precursors with triazole-forming agents (e.g., hydrazine derivatives).
- Step 2 : Introduction of the 4-methylpiperazino group via nucleophilic substitution under anhydrous conditions (e.g., DMF, 80–100°C).
- Step 3 : Chlorophenyl incorporation via Suzuki coupling or Ullmann-type reactions, requiring palladium catalysts and controlled inert atmospheres .
Key validation : Melting point analysis (131–133°C for analogous triazoloquinazolines) and NMR spectroscopy (δ 7.2–8.1 ppm for aromatic protons) confirm purity .
Q. Which spectroscopic and analytical methods are critical for characterizing this compound?
- NMR : / NMR identifies substituent integration (e.g., 4-chlorophenyl protons at δ 7.5–8.0 ppm) and heterocyclic backbone conformation .
- Elemental Analysis : Matches calculated vs. observed C/H/N percentages (e.g., C 76.31%, H 5.89%, N 17.80% for triazoloquinazolines) .
- Mass Spectrometry : High-resolution MS confirms molecular ion peaks (e.g., [M+H] at m/z 393.49) .
Q. What preliminary biological screening models are suitable for this compound?
- Antifungal Assays : Microplate-based broth dilution against Candida albicans (MIC50 values) or Aspergillus species, using fluconazole as a positive control .
- Enzyme Inhibition : Fluorometric assays for kinase or cytochrome P450 inhibition (e.g., 14-α-demethylase activity via NADPH depletion) .
Advanced Research Questions
Q. How do molecular docking studies predict interactions with fungal targets like 14-α-demethylase?
- Target Selection : Use PDB structures (e.g., 3LD6 for 14-α-demethylase) to model ligand binding.
- Docking Protocol : AutoDock Vina or Schrödinger Suite for energy minimization and binding affinity calculations. Key interactions include:
Q. What structural modifications enhance bioactivity while minimizing cytotoxicity?
-
Substituent Effects :
Modification Impact on Activity 4-Methylpiperazino Enhances solubility and CNS penetration 4-Chlorophenyl Increases lipophilicity and target affinity Triazole core Stabilizes π-π stacking with aromatic residues -
Methodology :
Q. How can conflicting solubility and stability data be resolved in formulation studies?
- Contradiction Analysis :
Q. What experimental designs validate structure-activity relationships (SAR) for triazoloquinazolines?
- Design :
- Variables : Substituent type (electron-withdrawing vs. donating), heterocyclic core size.
- Controls : Include parent compound and clinically relevant analogs (e.g., voriconazole).
- Statistical Analysis : Multivariate regression to correlate molecular descriptors (e.g., Hammett σ) with bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
